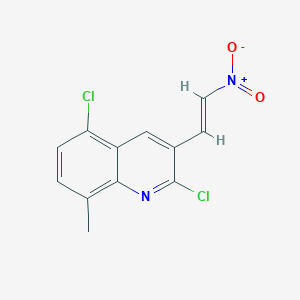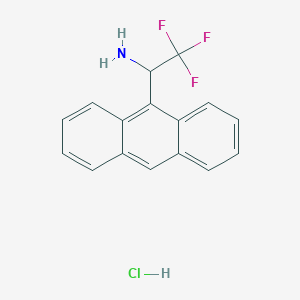
1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)-: is a heterocyclic compound that features a triazole ring substituted with a thiol group and a phenyl ring bearing a sulfamoyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-thiol can be synthesized from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1H-1,2,4-triazole-3-thiol . The preparation of 5-(p-sulfamoylphenyl)-substituted derivatives involves further functionalization of the triazole ring with the appropriate phenyl sulfonamide group.
Industrial Production Methods: Industrial production methods for 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- is used as a ligand in coordination chemistry to form complexes with metals. It also serves as a building block for the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- is used as a corrosion inhibitor in industrial applications. It forms a protective film on metal surfaces, preventing corrosion in acidic environments .
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- involves its ability to interact with metal ions and biological macromolecules. The thiol group can form coordination bonds with metal ions, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological targets. These interactions can inhibit enzyme activity and disrupt biological pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-3-thiol: A simpler analog without the phenyl sulfonamide group.
5-Phenyl-1H-1,2,4-triazole-3-thiol: A similar compound with a phenyl group instead of the sulfamoylphenyl group.
1H-1,2,3-Triazole: A related triazole compound with different substitution patterns.
Uniqueness: 1H-1,2,4-Triazole-3-thiol, 5-(p-sulfamoylphenyl)- is unique due to the presence of both the thiol and sulfamoylphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
3414-97-9 |
|---|---|
Molekularformel |
C8H8N4O2S2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
4-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S2/c9-16(13,14)6-3-1-5(2-4-6)7-10-8(15)12-11-7/h1-4H,(H2,9,13,14)(H2,10,11,12,15) |
InChI-Schlüssel |
YLXGKDFREFSALU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=S)NN2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)

![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)





![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)

